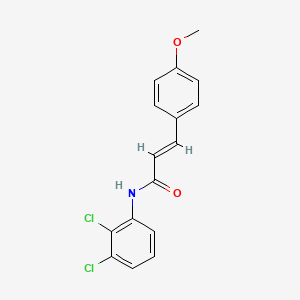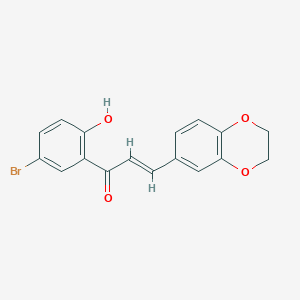![molecular formula C17H16ClN3O5 B11690230 N'-[2-(4-chloro-3,5-dimethylphenoxy)acetyl]-4-nitrobenzohydrazide](/img/structure/B11690230.png)
N'-[2-(4-chloro-3,5-dimethylphenoxy)acetyl]-4-nitrobenzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-[2-(4-cloro-3,5-dimetilfenoxi)acetil]-4-nitrobenzohidrazida es un compuesto químico conocido por su estructura y propiedades únicas. Se caracteriza por la presencia de un grupo cloro-dimetilfenoxi, un grupo acetil y una porción de nitrobenzohidrazida.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N'-[2-(4-cloro-3,5-dimetilfenoxi)acetil]-4-nitrobenzohidrazida típicamente implica la reacción de 4-cloro-3,5-dimetilfenol con cloruro de cloroacetilo para formar cloruro de 2-(4-cloro-3,5-dimetilfenoxi)acetilo. Este intermedio se hace reaccionar luego con 4-nitrobenzohidrazida en condiciones controladas para producir el producto final. Las condiciones de reacción a menudo incluyen el uso de disolventes como diclorometano o etanol y pueden requerir catalizadores o bases para facilitar la reacción.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a mayor escala. El proceso está optimizado para rendimiento y pureza, incorporando a menudo técnicas avanzadas como reactores de flujo continuo y sistemas automatizados para garantizar la coherencia y la eficiencia.
Análisis De Reacciones Químicas
Tipos de reacciones
N'-[2-(4-cloro-3,5-dimetilfenoxi)acetil]-4-nitrobenzohidrazida experimenta varias reacciones químicas, que incluyen:
Oxidación: El grupo nitro se puede reducir a una amina en condiciones específicas.
Reducción: El compuesto se puede reducir para formar diferentes derivados.
Sustitución: El grupo cloro se puede sustituir con otros grupos funcionales mediante reacciones de sustitución nucleófila.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes reductores como borohidruro de sodio para la reducción, agentes oxidantes como permanganato de potasio para la oxidación y nucleófilos para reacciones de sustitución. Las reacciones se llevan a cabo típicamente a temperaturas y presiones controladas para asegurar el resultado deseado.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la reducción del grupo nitro puede producir un derivado de amina, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales en lugar del grupo cloro.
Aplicaciones Científicas De Investigación
N'-[2-(4-cloro-3,5-dimetilfenoxi)acetil]-4-nitrobenzohidrazida tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para sintetizar moléculas más complejas.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se está llevando a cabo investigación para explorar su potencial como agente terapéutico.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de N'-[2-(4-cloro-3,5-dimetilfenoxi)acetil]-4-nitrobenzohidrazida implica su interacción con objetivos moleculares específicos. El grupo nitro puede experimentar reducción para formar intermediarios reactivos que interactúan con componentes celulares, lo que lleva a varios efectos biológicos. El grupo cloro-dimetilfenoxi también puede desempeñar un papel en su actividad al interactuar con enzimas o receptores específicos.
Comparación Con Compuestos Similares
Compuestos similares
- 2-(4-cloro-3,5-dimetilfenoxi)-N'-[(4-metoxifenil)acetil]acetohidrazida
- 2-(4-cloro-3,5-dimetilfenoxi)-N'-[(2-metoxifenil)acetil]acetohidrazida
- 2-(4-cloro-3,5-dimetilfenoxi)-N'-[(2-metilfenoxi)acetil]acetohidrazida
Unicidad
N'-[2-(4-cloro-3,5-dimetilfenoxi)acetil]-4-nitrobenzohidrazida es única debido a su combinación específica de grupos funcionales, que confieren propiedades químicas y biológicas distintas. Su estructura permite una variedad de modificaciones químicas, lo que la convierte en un compuesto versátil para la investigación y las aplicaciones industriales.
Propiedades
Fórmula molecular |
C17H16ClN3O5 |
|---|---|
Peso molecular |
377.8 g/mol |
Nombre IUPAC |
N'-[2-(4-chloro-3,5-dimethylphenoxy)acetyl]-4-nitrobenzohydrazide |
InChI |
InChI=1S/C17H16ClN3O5/c1-10-7-14(8-11(2)16(10)18)26-9-15(22)19-20-17(23)12-3-5-13(6-4-12)21(24)25/h3-8H,9H2,1-2H3,(H,19,22)(H,20,23) |
Clave InChI |
QFDCRKLDRZLENN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1Cl)C)OCC(=O)NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2Z,5Z)-5-{4-[(4-bromobenzyl)oxy]-3-methoxybenzylidene}-2-[(3,5-dimethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11690148.png)


![(5Z)-5-{[1-(biphenyl-4-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-3-(4-chlorophenyl)-6-hydroxypyrimidine-2,4(3H,5H)-dione](/img/structure/B11690174.png)
![N-[3-(4-bromophenoxy)-5-nitrophenyl]-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11690188.png)
![(4Z)-1-(3-chloro-4-methylphenyl)-4-[(2,5-dimethoxyphenyl)methylidene]pyrazolidine-3,5-dione](/img/structure/B11690189.png)
![5-(3-ethoxy-4-methoxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B11690200.png)

![N'-[(E)-(4-fluorophenyl)methylidene]-2-(4-methoxyphenyl)acetohydrazide](/img/structure/B11690206.png)

![(2Z)-N-(2-methoxyphenyl)-2-[(4-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B11690213.png)
![(2E)-N-(4-fluoro-3-nitrophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide](/img/structure/B11690217.png)
![N'-benzyl-6-[(2E)-2-{[5-(4-methoxy-2-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-N,N-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B11690223.png)
![N'-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-3-methylbenzohydrazide](/img/structure/B11690226.png)
